molecular formula C20H18BrN3O2 B14887717 N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B14887717
M. Wt: 412.3 g/mol
InChI Key: PCUMIGRCXZSITB-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a pyridazinone ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method involves the reaction of N-benzyl-2-cyanoacetamide with 4-bromobenzaldehyde in the presence of a base such as piperidine. This reaction forms an intermediate, which is then cyclized to form the pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to the presence of the pyridazinone ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

N-benzyl-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide

InChI

InChI=1S/C20H18BrN3O2/c1-23(13-15-5-3-2-4-6-15)20(26)14-24-19(25)12-11-18(22-24)16-7-9-17(21)10-8-16/h2-12H,13-14H2,1H3

InChI Key

PCUMIGRCXZSITB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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